1-Chloro-5-isocyanato-2,4-dimethoxybenzene

描述

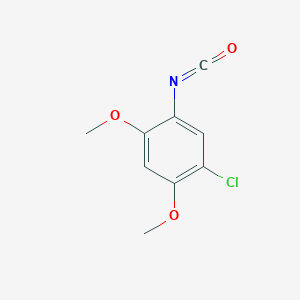

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSVEXSXJCUYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402753 | |

| Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55440-55-6 | |

| Record name | 1-Chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55440-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene (C₉H₈ClNO₃) for Advanced Research Applications

Abstract

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a substituted aromatic isocyanate that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a reactive isocyanate group, a chlorinated site, and electron-donating methoxy groups, makes it a compound of significant interest for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, reactivity, and safe handling protocols. The content is specifically tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent to leverage its full potential in pharmaceutical and materials science applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Chloro-2,4-dimethoxyphenyl isocyanate, is a distinct chemical entity with the molecular formula C₉H₈ClNO₃.[1] Understanding its fundamental properties is the first step toward its effective application in research and development.

Molecular Structure

The structure consists of a benzene ring substituted with one chlorine atom, two methoxy (-OCH₃) groups, and one isocyanate (-N=C=O) group. The positioning of these groups (chloro at position 1, methoxy groups at 2 and 4, and isocyanate at 5) dictates its electronic properties and reactivity profile.

Diagram: Molecular Structure of this compound

Caption: 2D representation of C₉H₈ClNO₃.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| CAS Number | 55440-55-6 | [1] |

| Appearance | Data not available; likely a solid at room temperature | |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 314.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.24 g/cm³ (Predicted) | [1] |

| Solubility | Moisture Sensitive | [1] |

| Vapor Pressure | 0.000464 mmHg at 25 °C (Predicted) | [1] |

Note: Some properties are based on computational predictions and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

Isocyanates are typically synthesized from their corresponding primary amines via phosgenation.[2] While a specific, validated synthesis for this compound is not detailed in the available literature, a generalized and mechanistically sound pathway can be proposed.

Proposed Synthetic Pathway

The synthesis would logically start from 5-Chloro-2,4-dimethoxyaniline. This precursor would be reacted with phosgene (COCl₂) or a phosgene equivalent like triphosgene, in an inert solvent.

Causality in Experimental Design:

-

Starting Material: The choice of 5-Chloro-2,4-dimethoxyaniline is dictated by the desired final substitution pattern.

-

Reagent: Phosgene is a highly effective and historically common reagent for this transformation.[2] However, due to its extreme toxicity, safer solid equivalents like triphosgene are often preferred in modern laboratory settings. The reaction proceeds via a carbamoyl chloride intermediate.[2]

-

Solvent: An inert solvent (e.g., toluene, ethyl acetate) is crucial to prevent side reactions with the highly electrophilic isocyanate product.

-

Base: A non-nucleophilic base (e.g., a tertiary amine or proton sponge) may be required to scavenge the HCl byproduct, driving the reaction to completion.

Diagram: Generalized Synthesis Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The isocyanate functional group (-N=C=O) is a powerful electrophile, making it highly reactive toward a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing key structural motifs found in many pharmaceuticals.[3][4]

Core Reactivity Profile

The carbon atom of the isocyanate group is highly electron-deficient and readily undergoes nucleophilic attack. Key reactions include:

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages.[2]

-

Reaction with Amines: Forms highly stable urea linkages.[2]

-

Reaction with Water: An important consideration for handling, as it leads to the formation of an unstable carbamic acid, which decarboxylates to form the corresponding primary amine and carbon dioxide.[2] This reaction is often undesirable but can be exploited to create foams.[2]

The presence of electron-donating methoxy groups on the aromatic ring can modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Role as a Pharmaceutical Building Block

Isocyanates are indispensable tools in modern drug discovery.[3][5] They provide an efficient route to synthesize ureas and carbamates, which are prevalent in a wide range of biologically active molecules. The ability to react with primary and secondary amines, thiols, and alcohols on other drug-like fragments allows for the rapid generation of compound libraries for screening.[6] This specific compound, this compound, offers a pre-functionalized aromatic core that can be incorporated into larger molecules to explore structure-activity relationships (SAR).

Diagram: Key Reaction Pathways

Caption: Common reactions of the isocyanate functional group.

Protocol: Validated Derivatization with a Primary Amine

To ensure trustworthiness and provide a practical methodology, this section details a self-validating protocol for the synthesis of a substituted urea derivative. This protocol includes checkpoints for reaction monitoring and purification.

Objective: To synthesize N-(benzyl)-N'-(5-chloro-2,4-dimethoxyphenyl)urea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

-

Add the benzylamine solution dropwise to the stirred isocyanate solution over 15 minutes.

-

Causality: The dropwise addition at 0 °C helps to control the exothermic reaction and prevent the formation of side products. Anhydrous conditions are critical to avoid hydrolysis of the isocyanate.[2]

-

-

Reaction Monitoring (Self-Validation):

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress using TLC. Spot the starting isocyanate, benzylamine, and the reaction mixture on a TLC plate.

-

The reaction is complete when the spot corresponding to the limiting reagent (typically the isocyanate) has disappeared, and a new, more polar spot corresponding to the urea product is dominant.

-

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess benzylamine), saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous washes remove unreacted starting materials and byproducts, simplifying the final purification step.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure urea derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

Isocyanates are hazardous chemicals that require strict safety protocols.[7]

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers.[8][9] Inhalation can cause asthma-like symptoms, and skin contact can lead to allergic reactions.[7][10] It is suspected of causing cancer.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (thin latex gloves are not suitable), a lab coat, and chemical safety goggles.[7][8][11] For operations with a high risk of aerosol generation, respiratory protection such as a supplied-air respirator is necessary.[7]

-

Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes. Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible substances like water, alcohols, amines, and strong bases.[11]

Conclusion

This compound is a highly functionalized reagent with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents. Its defined structure and predictable reactivity with nucleophiles allow for the efficient construction of carbamate and urea linkages. A thorough understanding of its properties, synthetic routes, and, most importantly, its handling requirements is paramount for its safe and effective use in the laboratory. By following validated protocols and adhering to strict safety measures, researchers can successfully leverage this compound to advance their discovery programs.

References

- 1. lookchem.com [lookchem.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. actsafe.ca [actsafe.ca]

- 9. safeworkhealth.com.au [safeworkhealth.com.au]

- 10. worksafebc.com [worksafebc.com]

- 11. Control measures guide - Canada.ca [canada.ca]

A Guide to the Spectroscopic Characterization of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, a substituted aromatic isocyanate with potential applications in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a comprehensive baseline for structural verification and quality control. The methodologies and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the characterization of this compound.

Introduction and Molecular Structure

This compound (Molecular Formula: C₉H₈ClNO₃, Monoisotopic Mass: 213.0193 Da) is a multifunctional aromatic compound.[1] Its structure incorporates a chloro group, two methoxy ethers, and a highly reactive isocyanate moiety. This combination of functional groups makes it a valuable intermediate for synthesizing a variety of derivatives, including ureas, carbamates, and other heterocyclic systems relevant to medicinal chemistry.

Accurate structural confirmation is paramount. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) which, when used in concert, provides unambiguous characterization of the molecule's covalent structure and purity.

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used:

Figure 1: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers often reference the residual solvent peak.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 128 or more) are required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The structure presents a simple, highly informative proton NMR spectrum. Due to the substitution pattern, the two aromatic protons (H-3 and H-6) are not coupled to each other and are expected to appear as singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | Singlet | 1H | H-6 | This proton is ortho to the electron-withdrawing isocyanate group and para to the electron-donating methoxy group, resulting in a downfield shift. |

| ~6.6 - 6.8 | Singlet | 1H | H-3 | This proton is ortho to two strongly electron-donating methoxy groups, causing a significant upfield (shielded) shift. |

| ~3.9 - 4.1 | Singlet | 3H | OCH₃ at C-4 | The methoxy group at C-4 is para to the isocyanate group. |

| ~3.8 - 4.0 | Singlet | 3H | OCH₃ at C-2 | The methoxy group at C-2 is ortho to the isocyanate group and chloro group. The precise shifts of the two methoxy groups may be very close. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-2 / C-4 | Aromatic carbons directly attached to oxygen (ethers) are significantly deshielded and appear far downfield. |

| ~150 - 155 | C-2 / C-4 | The second of the two ether-linked aromatic carbons. |

| ~130 - 135 | C-1 | The carbon bearing the isocyanate group (ipso-carbon). |

| ~125 - 130 | C=O (Isocyanate) | The central carbon of the N=C=O group is characteristically found in this region. |

| ~115 - 120 | C-5 | The carbon bearing the chloro group (ipso-carbon). |

| ~105 - 110 | C-6 | Aromatic CH carbon, influenced by the adjacent isocyanate and methoxy groups. |

| ~95 - 100 | C-3 | Aromatic CH carbon, significantly shielded by two ortho methoxy groups. |

| ~56 - 58 | OCH₃ | The two methoxy carbons are expected in this typical range for aryl methyl ethers. They may be resolved as two separate peaks. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying specific functional groups due to their characteristic vibrational frequencies. The isocyanate group provides a highly diagnostic and unambiguous signal.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~2275 - 2250 | Very Strong, Sharp | Asymmetric N=C=O Stretch | Isocyanate (-NCO) |

| ~3010 - 2950 | Medium-Weak | C-H Stretch | Aromatic C-H & Aliphatic C-H (in OCH₃) |

| ~1610, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1280 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1050 - 1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |

| ~850 - 750 | Medium-Strong | C-Cl Stretch | Aryl Halide (Ar-Cl) |

The most critical diagnostic peak is the intense, sharp absorption for the isocyanate group.[2] Its presence is a definitive indicator of the correct functional group, while its absence would signify sample degradation (e.g., hydrolysis).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Expected Mass Spectrum Data

The molecular weight of this compound is 213.62 g/mol .[3] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a characteristic pair of peaks.

| Predicted m/z | Ion | Rationale |

| 213 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. This should be the base peak or a very prominent peak. |

| 215 | [M+2]⁺ | Isotopic peak corresponding to the ³⁷Cl isotope. Its intensity should be approximately one-third that of the m/z 213 peak. |

| 198 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 185 | [M - CO]⁺ or [M - N=C]⁺ | Loss of carbon monoxide, a common fragmentation pathway. |

| 172 | [M - NCO]⁺ | Loss of the isocyanate radical. |

The presence of the [M]⁺ and [M+2]⁺ cluster in a 3:1 ratio is a definitive confirmation of a molecule containing one chlorine atom.

Integrated Spectroscopic Workflow

The power of this analysis lies not in a single technique, but in the cohesive structural narrative they build together. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.

Figure 2: Integrated workflow for spectroscopic structure confirmation.

Conclusion

This guide outlines the expected spectroscopic signature of this compound. By following the detailed protocols and using the predictive data tables as a reference, researchers and drug development professionals can confidently verify the identity, structure, and purity of this important chemical intermediate. The combination of a definitive isocyanate stretch in the IR, the characteristic chlorine isotope pattern in the MS, and the unique singlet pattern of aromatic protons in the ¹H NMR provides a powerful and self-validating system for analysis.

References

Solubility of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene in common organic solvents.

An In-Depth Technical Guide to the Solubility of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic isocyanate with potential applications in synthetic chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound based on its physicochemical properties. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible results. This guide is intended to be an essential resource for researchers and scientists working with this compound, enabling them to make informed decisions regarding solvent selection and handling.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical processes. For a molecule like this compound, which possesses a reactive isocyanate group, its solubility profile governs reaction kinetics, choice of reaction medium, and the ease of product isolation and purification. In the context of drug development, solubility is a key determinant of a compound's bioavailability and its suitability for various formulation strategies. An understanding of a compound's behavior in different solvents is, therefore, a foundational aspect of its chemical and pharmaceutical development.

Physicochemical Properties of this compound

The solubility of a substance is intrinsically linked to its molecular structure and the resulting physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H8ClNO3 | [1][2] |

| Molecular Weight | 213.62 g/mol | [1][3] |

| Melting Point | 94-98 °C | [1][4] |

| Boiling Point | 314.5 °C at 760 mmHg | [1][4] |

| LogP | 2.32450 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Moisture Sensitivity | Yes | [1][3] |

The presence of two methoxy groups and a chloro group attached to the benzene ring, along with the highly reactive isocyanate functional group, defines the chemical character of this molecule. The isocyanate group is a key feature, as it is prone to reaction with nucleophiles, particularly water, which underscores the compound's moisture sensitivity.[1][3] The LogP value of 2.32450 suggests a moderate lipophilicity, indicating that the compound is likely to have better solubility in organic solvents than in water.[1] The four hydrogen bond acceptors (the oxygen atoms in the methoxy and isocyanate groups and the nitrogen atom in the isocyanate group) suggest the potential for interaction with protic solvents.[1]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. The molecule possesses both polar (isocyanate and methoxy groups) and non-polar (benzene ring and chloro group) characteristics.

-

Polar Aprotic Solvents: Solvents such as acetone, chloroform, and dichloromethane are expected to be good solvents for this compound.[5] Their polarity can interact with the polar functional groups of the molecule, while their organic nature can solvate the non-polar aromatic ring.

-

Polar Protic Solvents: Solvents like ethanol and methanol may dissolve the compound, but the reactive isocyanate group can react with the hydroxyl group of the solvent, especially at elevated temperatures or in the presence of catalysts. This potential for reaction should be a key consideration when selecting a protic solvent.

-

Non-polar Solvents: Non-polar solvents such as hexane and toluene are likely to be poorer solvents due to the presence of the polar isocyanate and methoxy functional groups. However, some solubility may be observed due to the non-polar benzene ring.

The interplay of these factors suggests a nuanced solubility profile that necessitates experimental verification for precise quantification.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene from its Amine Precursor

This document provides an in-depth technical overview for the synthesis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, a valuable intermediate in the development of specialized organic compounds. The guide is structured to provide researchers, chemists, and drug development professionals with a scientifically robust and practical framework, moving from the synthesis of the requisite amine precursor to its final conversion into the target isocyanate. The causality behind experimental choices, rigorous safety protocols, and methods for analytical validation are emphasized throughout.

Strategic Overview: The Amine-to-Isocyanate Conversion

The transformation of an aromatic primary amine into an isocyanate is a cornerstone reaction in organic synthesis. The most direct and widely employed method is phosgenation, which involves the reaction of the amine with phosgene (COCl₂) or a safer, solid phosgene equivalent.

-

Phosgene (COCl₂): A highly toxic and reactive gas, phosgene offers high efficiency but requires specialized equipment and stringent containment protocols, making it suitable primarily for industrial-scale production.[1][2]

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a safer alternative to gaseous phosgene.[3][4] In the presence of a base or upon heating, it decomposes in situ to generate three equivalents of phosgene. Its ease of handling and precise stoichiometry make it the reagent of choice for laboratory-scale synthesis.

This guide will focus on the synthetic pathway utilizing triphosgene, beginning with the preparation of the necessary starting material, 5-Chloro-2,4-dimethoxyaniline.

Synthesis of the Amine Precursor: 5-Chloro-2,4-dimethoxyaniline

While 5-Chloro-2,4-dimethoxyaniline may be commercially available, its synthesis from more common starting materials is a critical first step for many researchers. A common and reliable route begins with 1,4-dimethoxybenzene and proceeds through a multi-step sequence involving chlorination, nitration, and subsequent reduction.

The precursor, 4-chloro-2,5-dimethoxynitrobenzene, is reduced to the desired aniline. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using agents like zinc powder in an ethanol/water mixture is also effective, with reported yields up to 91.45%.[5] Other methods include reduction using high-pressure reactions with selenium as a catalyst.[6]

Core Synthesis: Phosgenation of 5-Chloro-2,4-dimethoxyaniline with Triphosgene

The conversion of the amine to the isocyanate is the pivotal step. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.

Underlying Mechanism

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or toluene. A tertiary amine base (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate in a biphasic system) is often used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.[7][8]

The overall stoichiometry is crucial: one mole of triphosgene provides three moles of phosgene. Therefore, the reaction requires approximately 0.34-0.40 equivalents of triphosgene for every one equivalent of the primary amine.[7]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a certified, high-performance fume hood.

Reagents and Materials:

-

5-Chloro-2,4-dimethoxyaniline

-

Triphosgene (handle with extreme care)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-Chloro-2,4-dimethoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon gas.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate dry flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM.[7] Carefully transfer this solution to the dropping funnel.

-

Add the triphosgene solution dropwise to the cooled amine solution over 30-45 minutes. A vigorous evolution of gas (HCl) may be observed.

-

Base Addition: After the triphosgene addition is complete, slowly add triethylamine (2.5-3.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is deemed complete by TLC or in-situ IR spectroscopy.

-

Work-up: Upon completion, filter the reaction mixture to remove any triethylamine hydrochloride salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization if necessary.

Product Characterization and Validation

Proper analytical characterization is essential to confirm the identity and purity of the synthesized this compound.[9]

| Analytical Technique | Expected Result / Observation |

| Appearance | Pale yellow to white solid |

| Melting Point | 94-98 °C[10] |

| Infrared (IR) Spectroscopy | Strong, sharp characteristic absorption band for the isocyanate (-N=C=O) functional group around 2250-2275 cm⁻¹.[11] Absence of N-H stretches (from the starting amine) around 3300-3500 cm⁻¹. |

| ¹H NMR Spectroscopy | Signals corresponding to two distinct methoxy groups (-OCH₃) and two aromatic protons. |

| ¹³C NMR Spectroscopy | A characteristic signal for the isocyanate carbon (-N=C =O) typically found in the 120-130 ppm range. Additional signals for the aromatic and methoxy carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Exact Mass: 213.0193 g/mol .[10][12] |

Critical Safety Imperatives

The synthesis described herein involves highly hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are non-negotiable.

-

Phosgene and Triphosgene: Triphosgene is a moisture-sensitive solid that can release highly toxic phosgene gas. Phosgene is a severe respiratory irritant, and inhalation can be fatal, with symptoms often delayed.[1][13][14] All manipulations involving triphosgene must be performed in a dedicated, high-efficiency fume hood.[2] An appropriate phosgene detection system or badges should be in place.[2]

-

Isocyanates: The target product, this compound, is a potential respiratory and skin sensitizer.[15] Chronic exposure can lead to occupational asthma. Avoid inhalation of dust or vapors and prevent skin contact.

-

Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate gloves; double-gloving is recommended) must be worn.[16]

-

Waste Disposal: All isocyanate-containing waste must be quenched before disposal. A common method is to slowly add the waste to a solution of a high-boiling point alcohol (like isopropanol) and a base in a fume hood to convert the isocyanate to a less hazardous carbamate. Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

The synthesis of this compound from its corresponding aniline precursor via the triphosgene method is an effective and accessible laboratory procedure. Success hinges on careful control of reaction conditions, precise stoichiometry, and an unwavering commitment to safety. By understanding the chemical principles and adhering to the rigorous protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further application in science and industry.

References

- 1. Phosgene - Chemical Safety Facts [chemicalsafetyfacts.org]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 13. Phosgene Safety | III [phosgenesafety.info]

- 14. americanchemistry.com [americanchemistry.com]

- 15. diva-portal.org [diva-portal.org]

- 16. nj.gov [nj.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Aryl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Aryl isocyanates are a class of highly reactive organic compounds indispensable in the synthesis of a wide array of polymers, pharmaceuticals, and other specialty chemicals. Their utility, however, is matched by significant health and safety concerns. This guide provides a comprehensive overview of the hazards associated with aryl isocyanates and outlines the necessary precautions and protocols to ensure a safe laboratory environment.

The Dual Nature of Aryl Isocyanates: Reactivity and Hazards

Aryl isocyanates are characterized by the isocyanate functional group (-N=C=O) attached to an aromatic ring. This structural feature is the source of both their synthetic versatility and their toxicity. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.[1] This high reactivity is harnessed in polymerization reactions to form polyurethanes and in the synthesis of various organic molecules.[2]

However, this same reactivity poses a significant threat to biological systems. Inhalation is the primary route of exposure, and aryl isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[3] Acute exposure can lead to symptoms such as coughing, wheezing, shortness of breath, nausea, and headaches.[3]

The most severe health effect associated with isocyanate exposure is sensitization.[3][4] Both respiratory and skin sensitization can occur, leading to occupational asthma and allergic contact dermatitis, respectively.[4][5] Once an individual is sensitized, even minute exposures can trigger severe allergic reactions, potentially leading to long-term health issues and precluding any further work with these compounds.[6][7] Certain aryl isocyanates, such as 4,4'-Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI), are also suspected of causing cancer.[3]

Foundational Pillars of Safety: Engineering and Administrative Controls

The hierarchy of controls is a fundamental principle in occupational safety. Before resorting to personal protective equipment, engineering and administrative controls must be implemented to minimize exposure to aryl isocyanates.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workplace that isolate workers from the hazard. For handling aryl isocyanates, the following are critical:

-

Ventilation: All work with aryl isocyanates must be conducted in a properly functioning chemical fume hood.[8] The fume hood should have an adequate face velocity to capture any vapors or aerosols generated. For processes that may generate significant amounts of airborne isocyanates, such as spraying, specialized enclosures like spray booths with dedicated exhaust ventilation are necessary.[9][10]

-

Isolation and Automation: Whenever feasible, processes involving isocyanates should be enclosed or automated to limit direct human interaction.[9][11] This can include using glove boxes for small-scale manipulations or automated dispensing systems for larger quantities.

-

Process Modification: Consider alternative synthetic routes or less hazardous reagents if possible. For some applications, high volume low pressure (HVLP) spray guns can be used to reduce aerosol generation compared to conventional spray guns.[4][10]

Administrative Controls: Safe Work Practices

Administrative controls are changes in work policies and procedures to reduce exposure. These include:

-

Standard Operating Procedures (SOPs): Detailed SOPs for handling aryl isocyanates must be developed and strictly followed. These should cover every aspect of the workflow, from preparation and handling to cleanup and disposal.[8]

-

Training: All personnel working with aryl isocyanates must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.[12]

-

Restricted Access: Areas where aryl isocyanates are used should be clearly marked and access should be restricted to authorized personnel only.[13]

-

Hygiene Practices: Strict personal hygiene is crucial. Always wash hands and face thoroughly before eating, drinking, or smoking.[14][15] Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[8]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, the use of appropriate PPE is mandatory when handling aryl isocyanates.[9][11] PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[16]

Respiratory Protection

Due to the significant inhalation hazard, respiratory protection is paramount. The selection of the appropriate respirator depends on the specific task and the potential for exposure.

-

For mixing and handling that does not generate aerosols: An air-purifying respirator with organic vapor cartridges may be sufficient.[17] However, because isocyanates have poor warning properties (i.e., they cannot be smelled at concentrations below the exposure limit), a cartridge change-out schedule based on objective data is essential.[9]

-

For spraying or other aerosol-generating procedures: A supplied-air respirator (SAR) provides the highest level of protection and is the recommended choice.[18][19]

Hand and Body Protection

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact. Butyl rubber or nitrile gloves are generally recommended, but the specific glove material should be chosen based on the manufacturer's compatibility data for the specific isocyanate being used.[16] Thin latex gloves are not suitable.[10][18]

-

Protective Clothing: Wear a lab coat or chemical-resistant coveralls to protect against splashes and spills.[16] For tasks with a high risk of splashing, a chemical-resistant apron should also be worn.[10]

-

Eye Protection: Safety goggles or a face shield are mandatory to protect the eyes from splashes.[14][16] If a full-face respirator is not used, both safety goggles and a face shield should be worn.[9]

Workplace Exposure Limits and Monitoring

To ensure that control measures are effective, it is important to be aware of and adhere to established workplace exposure limits.

| Jurisdiction | 8-Hour Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |

| OSHA (USA) | Varies by specific isocyanate (e.g., MDI ceiling limit of 0.02 ppm) | Not specified for all |

| NIOSH (USA) | Recommends the lowest feasible concentration | Not specified for all |

| ACGIH | Varies by specific isocyanate (e.g., TDI TLV-TWA of 0.001 ppm) | Varies by specific isocyanate (e.g., TDI TLV-STEL of 0.005 ppm) |

| EU | 10 µg NCO/m³ (transitional until Dec 2028)[4] | 20 µg NCO/m³ (transitional until Dec 2028)[4] |

| UK | 0.02 mg/m³[6][20] | 0.07 mg/m³[6] |

| Australia | 0.02 mg/m³[3] | 0.07 mg/m³[3] |

Note: These values are for general guidance and may vary for specific aryl isocyanates. Always consult the relevant regulatory agency for the most up-to-date exposure limits.

Air monitoring should be conducted to assess workplace concentrations of isocyanates and ensure that they are below the established exposure limits.[6][14] Biological monitoring, such as urine analysis, can also be a valuable tool to assess a worker's exposure.[3][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[8] Some studies suggest that a polyglycol-based skin cleanser or corn oil may be more effective.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Spill Cleanup

For minor spills, trained personnel wearing appropriate PPE can follow these steps:

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[8][21]

-

Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or sawdust.[8][21] Avoid using materials like cement powder.[22]

-

Neutralize: Prepare a decontamination solution. Common formulations include:

-

Apply Decontaminant: Carefully apply the decontamination solution to the absorbed spill, working from the outside in.[8] Allow the mixture to react for at least 10 minutes.[8][22]

-

Collect and Contain: Using non-sparking tools, collect the absorbed material and place it in a labeled, open container.[8][22] Do not seal the container immediately , as the reaction with the decontamination solution can generate carbon dioxide gas, leading to a pressure buildup.[8][21]

-

Final Decontamination: Wipe the spill area with the decontamination solution and then with water.[8]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]

For major spills, evacuate the area and contact emergency services.[8][21]

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidental releases and environmental contamination.

-

Storage: Store aryl isocyanates in tightly closed containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols. Use containers made of appropriate materials like stainless steel or polyethylene-lined steel drums.

-

Waste Disposal: All isocyanate-contaminated waste, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[8] Disposal should be carried out by a licensed hazardous waste disposal contractor.[21] Methods for isocyanate waste treatment include chemical neutralization, incineration, and thermal treatment.[23][24]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling of aryl isocyanates.

Caption: Standard workflow for handling aryl isocyanates.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safework.nsw.gov.au [safework.nsw.gov.au]

- 4. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 5. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 6. envirocare.org [envirocare.org]

- 7. worksafebc.com [worksafebc.com]

- 8. benchchem.com [benchchem.com]

- 9. canada.ca [canada.ca]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. Control measures guide - Canada.ca [canada.ca]

- 12. safetyresourcesblog.com [safetyresourcesblog.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. lakeland.com [lakeland.com]

- 15. hsa.ie [hsa.ie]

- 16. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 17. cdph.ca.gov [cdph.ca.gov]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. actsafe.ca [actsafe.ca]

- 20. Isocyanates in the workplace [satra.com]

- 21. fsi.co [fsi.co]

- 22. safetyinnumbers.ca [safetyinnumbers.ca]

- 23. international.skcinc.com [international.skcinc.com]

- 24. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a substituted aromatic isocyanate with potential applications in organic synthesis and drug development. The presence of a highly reactive isocyanate group, along with chloro and methoxy substituents, dictates its chemical reactivity and thermal stability. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, storage, and process development. This guide provides an in-depth analysis of the anticipated thermal stability and decomposition pathways of this compound. It outlines detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses the interpretation of the resulting data. The insights provided herein are derived from established principles of physical organic chemistry and data from analogous substituted aromatic compounds.

Introduction: The Structural Context of Reactivity and Stability

This compound is a multi-functionalized aromatic compound. Its thermal stability is not dictated by a single functional group, but rather by the interplay of the electronic and steric effects of all its substituents on the benzene ring.

-

Isocyanate Group (-N=C=O): This is the most reactive and thermally sensitive moiety of the molecule. The isocyanate group is highly susceptible to reaction with nucleophiles (including moisture) and can undergo self-polymerization at elevated temperatures. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[1]

-

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom can influence the electron density of the aromatic ring, which in turn can affect the stability of the molecule.[2] Halogenation, particularly with chlorine, can enhance the thermal stability of benzene derivatives due to their electron-withdrawing nature.[2]

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are electron-donating groups.[2] They increase the electron density of the benzene ring through resonance, which can enhance resonance stability.[2] However, the initial step in the thermal decomposition of dimethoxybenzenes is often the homolysis of the methoxy bond to eliminate a methyl radical.[3][4]

The specific substitution pattern of this compound will result in a unique thermal profile that requires careful experimental characterization.

Postulated Decomposition Pathways and Mechanisms

Isocyanate Reactions

-

Dimerization and Trimerization: Aromatic isocyanates can dimerize to form uretidinediones or trimerize to form isocyanurates, particularly in the presence of catalysts or at elevated temperatures. These reactions are typically exothermic.

-

Carbodiimide Formation: At higher temperatures, isocyanates can eliminate carbon dioxide to form carbodiimides. This is a common decomposition pathway for isocyanates.

-

Hydrolysis: In the presence of moisture, the isocyanate group will readily react to form an unstable carbamic acid, which then decomposes to the corresponding amine (5-chloro-2,4-dimethoxyaniline) and carbon dioxide. This reaction is often rapid and exothermic.

Substituent and Ring Decomposition

-

Methoxy Group Scission: A likely initial decomposition step at higher temperatures is the cleavage of the C-O bond in one of the methoxy groups to form a methyl radical and a phenoxy radical.[5]

-

Dechlorination: The C-Cl bond may break, particularly at very high temperatures or under specific catalytic conditions, leading to the formation of chlorinated hydrocarbons and other degradation products.[6][7] The pyrolysis of chlorinated aromatic compounds can generate toxic byproducts.[8]

The following diagram illustrates a plausible, simplified decomposition pathway.

Caption: Postulated thermal decomposition pathways.

Experimental Assessment of Thermal Stability

A thorough evaluation of the thermal stability of this compound requires a multi-technique approach. The combination of TGA, DSC, and ARC provides a comprehensive understanding of the material's behavior under different thermal stresses.

Comprehensive Experimental Workflow

The following diagram outlines a logical workflow for the thermal hazard assessment of a novel, reactive compound like this compound.

Caption: Experimental workflow for thermal hazard assessment.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, and the amount of volatile and non-volatile residues.[9][10]

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Place a small, representative sample (3-10 mg) into an inert crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients.[9]

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A standard rate is 10 °C/min. Running at multiple heating rates (e.g., 5, 10, and 20 °C/min) can provide kinetic information.[11]

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events.[12][13]

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel or a sealed glass ampoule).[12] Standard aluminum pans are often unsuitable for reactive chemicals as they may not contain the pressure generated during decomposition.[12]

-

Hermetically seal the crucible to contain any evolved gases and prevent sample loss.

-

-

Experimental Parameters:

-

Reference: An empty, sealed crucible of the same type.

-

Atmosphere: A static or slow-purging inert atmosphere (e.g., nitrogen) in the DSC cell.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA, at a typical heating rate of 5-10 °C/min.

-

Data Acquisition: Record heat flow, temperature, and time.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify and integrate any exothermic peaks to determine the heat of decomposition (ΔH_d) in J/g.

-

Determine the extrapolated onset temperature of the exotherm.

-

| Parameter | Typical Value Range (Aromatic Isocyanates) | Significance |

| TGA T_onset | 150 - 300 °C | Indicates the start of significant mass loss. |

| DSC T_onset | 150 - 300 °C | Start of exothermic decomposition; crucial for defining safe operating temperatures. |

| DSC ΔH_d | -100 to -500 J/g | Magnitude of the decomposition exotherm; higher values indicate greater energy release and hazard. |

Note: These are generalized values; specific values for this compound must be determined experimentally.

Accelerating Rate Calorimetry (ARC) Protocol

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a chemical reaction under worst-case thermal runaway conditions (zero heat loss).[14][15]

Objective: To determine the time-to-maximum-rate (TMR), self-heating rate, and pressure generation under adiabatic conditions.

Methodology:

-

Instrument Setup: Calibrate the ARC system for temperature and pressure.

-

Sample Preparation:

-

Load a larger sample (1-6 g) into a suitable metallic sample bomb (e.g., titanium or Hastelloy-C to minimize catalytic effects).[14]

-

Seal the bomb and connect it to the pressure transducer.

-

-

Experimental Parameters:

-

Mode: Typically run in "Heat-Wait-Search" mode. The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for a self-heating rate above a set threshold (e.g., 0.02 °C/min).[14]

-

Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, creating an adiabatic environment.

-

Termination: The test continues until the reaction is complete or a pre-set pressure or temperature limit is reached.

-

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Plot self-heating rate (°C/min) versus temperature.

-

Determine key safety parameters such as the onset temperature of self-heating, the adiabatic temperature rise (ΔT_ad), and the time-to-maximum-rate (TMR) at various temperatures.[16]

-

Safety and Handling Considerations

Aromatic isocyanates are potent respiratory and dermal sensitizers.[17] All handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.

-

Moisture Sensitivity: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

-

Decontamination: Have a decontamination solution (e.g., a solution of water, ammonia, and detergent) available to neutralize any spills.

Conclusion

The thermal stability of this compound is a complex function of its constituent groups. While its decomposition is likely initiated by reactions of the isocyanate moiety at moderate temperatures, higher temperatures can lead to the fragmentation of the methoxy groups and the aromatic ring itself, potentially generating hazardous byproducts. A rigorous experimental evaluation using TGA, DSC, and ARC is essential to quantify the thermal hazards and establish safe operating and storage conditions. The protocols and interpretive guidance provided in this document serve as a framework for researchers and process chemists to safely and effectively characterize this and other novel reactive compounds.

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. belmontscientific.com [belmontscientific.com]

- 17. benchchem.com [benchchem.com]

- 18. reddit.com [reddit.com]

Methodological & Application

Application Note: On-Resin Peptide Modification via N-Terminal Carbamoylation Using 1-Chloro-5-isocyanato-2,4-dimethoxybenzene

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains.[1][2] Beyond the assembly of natural amino acid sequences, the post-synthetic or on-resin modification of peptides is crucial for developing novel therapeutics, probes, and biomaterials.[3] Isocyanates are highly reactive electrophiles that readily form stable urea bonds with primary and secondary amines, such as the N-terminal α-amine of a resin-bound peptide.[4][5][6] This application note details the use of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene for the efficient N-terminal modification of peptides during standard Fmoc-based SPPS.

This compound is an aromatic isocyanate featuring electron-donating methoxy groups and a chloro substituent.[7][8][9] These features can be exploited to introduce a unique chemical handle for further functionalization or to modulate the physicochemical properties of the final peptide. The protocols provided herein are designed for researchers, scientists, and drug development professionals familiar with standard SPPS techniques.[10]

Chemical Properties of this compound

A thorough understanding of the reagent's properties is critical for its successful application.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃ | [7][8] |

| Molecular Weight | 213.62 g/mol | [7] |

| Appearance | Pale yellow to cream white low melting solid | [11] |

| Melting Point | 94-98 °C | [7] |

| Sensitivity | Moisture Sensitive | [7] |

Reaction Principle

The core of this application lies in the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide onto the electrophilic carbon of the isocyanate group of this compound. This reaction results in the formation of a stable N,N'-disubstituted urea linkage at the N-terminus of the peptide.

Figure 1. Reaction scheme for N-terminal carbamoylation.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis.[1][10]

Protocol 1: General Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[10] Swell the resin in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes prior to the first amino acid coupling.[1][12]

-

Amino Acid Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine.[3][10] Monitor the deprotection using a qualitative test such as the Kaiser test.[13]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[13]

-

Amino Acid Activation and Coupling: Activate the incoming Fmoc-protected amino acid with a suitable coupling reagent (e.g., HATU, HBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA).[3][13] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

Figure 2. Workflow for standard Fmoc-SPPS.

Protocol 2: N-Terminal Carbamoylation

This protocol should be performed after the final amino acid has been coupled and its Fmoc group has been removed.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1 to expose the N-terminal amine of the peptide.

-

Thorough Washing: It is critical to thoroughly wash the resin with DMF to remove all traces of piperidine, which would otherwise react with the isocyanate.

-

Preparation of Isocyanate Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

-

Coupling Reaction: Add the isocyanate solution to the washed, deprotected peptide-resin. Gently agitate the reaction vessel at room temperature for 1-2 hours. The reaction can be monitored for the disappearance of free amines using the Kaiser test.

-

Washing: After the reaction is complete (negative Kaiser test), thoroughly wash the resin with DMF followed by DCM to remove any unreacted isocyanate and byproducts.

-

Drying: Dry the resin under vacuum.

| Parameter | Recommended Value | Rationale |

| Isocyanate Equivalents | 3-5 eq. | To drive the reaction to completion. |

| Solvent | Anhydrous DMF | Good solvating properties and compatible with SPPS. Anhydrous conditions are necessary due to the moisture sensitivity of the isocyanate.[7] |

| Reaction Time | 1-2 hours | Typically sufficient for complete reaction. Monitor with Kaiser test. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |

Protocol 3: Cleavage and Deprotection

-

Resin Preparation: Place the dried, modified peptide-resin in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cleavage cocktail is Reagent K (Trifluoroacetic acid/water/phenol/thioanisole/1,2-ethanedithiol).[14]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[14] Allow the reaction to proceed at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[1][15]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

-

Peptide Isolation: Collect the precipitated peptide by centrifugation and decant the ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Figure 3. Post-synthesis workflow.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of standard in-process controls.

-

Kaiser Test: The qualitative ninhydrin (Kaiser) test should be used to confirm the completion of both the Fmoc deprotection steps (positive result, blue beads) and the N-terminal carbamoylation (negative result, colorless/yellow beads).[13]

-

Mass Spectrometry: The final validation of the protocol is the mass spectrometric analysis of the purified peptide. The observed molecular weight should correspond to the theoretical molecular weight of the peptide with the addition of the 1-Chloro-2,4-dimethoxy-5-ureido-benzene moiety (C₉H₈ClNO₃, MW = 213.62).

Conclusion

This compound is a versatile reagent for the N-terminal modification of peptides on solid support. The formation of a stable urea linkage provides a straightforward method to introduce a unique aromatic moiety, which can be used to alter the peptide's properties or serve as a point for further chemical elaboration. The protocols provided herein, based on well-established SPPS principles, offer a reliable starting point for researchers to explore the applications of this reagent in their peptide-based research and development.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. biomatik.com [biomatik.com]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. PubChemLite - this compound (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 9. appchemical.com [appchemical.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. peptide.com [peptide.com]

- 15. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Derivatization of Primary Amines with 1-Chloro-5-isocyanato-2,4-dimethoxybenzene for HPLC Analysis

Introduction

The quantitative analysis of primary amines is a critical task in numerous fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. However, many primary amines lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging and often resulting in poor sensitivity. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note presents a detailed protocol for the derivatization of primary amines with 1-Chloro-5-isocyanato-2,4-dimethoxybenzene. This reagent introduces a highly UV-absorbent substituted phenylurea moiety to the primary amine, significantly enhancing its detectability for high-performance liquid chromatography (HPLC) analysis.

The reaction of an isocyanate with a primary amine is a well-established, high-yield nucleophilic addition that proceeds rapidly under mild conditions to form a stable urea derivative. The electron-rich dimethoxybenzene ring, along with the chloro-substituent, provides a strong chromophore, making the resulting derivative amenable to sensitive UV detection. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the quantification of primary amines.

Reaction Mechanism: Nucleophilic Addition to the Isocyanate Group

The derivatization reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, resulting in the formation of a stable N,N'-disubstituted urea derivative. The reaction is typically fast and proceeds to completion without the need for a catalyst.

Caption: Nucleophilic addition of a primary amine to this compound.

Experimental Protocol: Derivatization of Primary Amines

This protocol provides a step-by-step methodology for the derivatization of a primary amine with this compound.

Materials and Reagents:

-

This compound (CAS: 55440-55-6)

-

Primary amine sample

-

Anhydrous Tetrahydrofuran (THF), HPLC grade

-

Anhydrous Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Formic acid, LC-MS grade

-

Reaction vials with PTFE-lined caps

-

Syringe filters (0.22 µm)

Important Precaution: this compound is moisture-sensitive. Handle the reagent in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and use anhydrous solvents to prevent hydrolysis of the isocyanate group, which would lead to the formation of an unreactive amine and compromise the derivatization efficiency.

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous THF. Store this solution under an inert atmosphere and protected from light. Due to its moisture sensitivity, it is recommended to prepare this solution fresh daily.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the primary amine standard or sample in a suitable solvent. For many primary amines, a solution in anhydrous THF or ACN is appropriate. The concentration should be chosen to be within the expected linear range of the HPLC method after derivatization.

-

-

Derivatization Reaction:

-

In a clean, dry reaction vial, add 100 µL of the primary amine solution.

-

To this, add 100 µL of the 10 mM this compound solution. This provides a molar excess of the derivatizing reagent to ensure complete reaction with the primary amine.

-

Cap the vial tightly and vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature (20-25°C) for 60 minutes. The reaction is generally complete within this timeframe.[1]

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After the reaction is complete, there is no need for a quenching step if a slight excess of the isocyanate is used, as it will be separated during the HPLC analysis.

-

Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection. A 1:10 dilution with the initial mobile phase composition is a good starting point.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

-

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and capable of dissolving both the reagent and a wide range of primary amines.[1] |

| Temperature | Room Temperature (20-25°C) | The reaction is exothermic and proceeds efficiently at ambient temperature.[1] |

| Reaction Time | 60 minutes | Sufficient time for the reaction to go to completion. |